2-Bromo-5-cyclopropoxy-3-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-cyclopropoxy-3-methoxypyridine is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-cyclopropoxy-3-methoxypyridine typically involves multiple steps. One common method starts with the bromination of 3-methoxypyridine to form 2-bromo-3-methoxypyridine. This intermediate is then subjected to a nucleophilic substitution reaction with cyclopropylmethanol to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-cyclopropoxy-3-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy and cyclopropoxy groups can be oxidized or reduced to form different functional groups.
Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while oxidation might produce a pyridine carboxylic acid .
Scientific Research Applications
2-Bromo-5-cyclopropoxy-3-methoxypyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Chemical Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-5-cyclopropoxy-3-methoxypyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The cyclopropoxy and methoxy groups can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-methoxypyridine
- 5-Bromo-2-methoxypyridine
- 2-Bromo-3-(cyclopropylmethoxy)-5-methoxypyridine
Uniqueness
2-Bromo-5-cyclopropoxy-3-methoxypyridine is unique due to the presence of both cyclopropoxy and methoxy groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C9H10BrNO2 |
---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
2-bromo-5-cyclopropyloxy-3-methoxypyridine |
InChI |
InChI=1S/C9H10BrNO2/c1-12-8-4-7(5-11-9(8)10)13-6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
XMAWIZPDGPKZNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)OC2CC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.